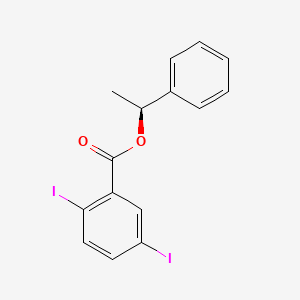
(1S)-1-Phenylethyl 2,5-diiodobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Phenylethyl 2,5-diiodobenzoate is an organic compound characterized by the presence of a phenylethyl group attached to a benzoate moiety substituted with two iodine atoms at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Phenylethyl 2,5-diiodobenzoate typically involves the esterification of (1S)-1-phenylethanol with 2,5-diiodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The iodine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as thiols, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Reduction: Reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Reduction Reactions: The major product is the dihydro derivative of the original compound.
科学研究应用
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may investigate its use as a pharmacophore in drug design and development.
Industry: It could be utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (1S)-1-Phenylethyl 2,5-diiodobenzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
(1S)-1-Phenylethyl 2,5-dibromobenzoate: Similar structure but with bromine atoms instead of iodine.
(1S)-1-Phenylethyl 2,5-dichlorobenzoate: Similar structure but with chlorine atoms instead of iodine.
(1S)-1-Phenylethyl 2,5-difluorobenzoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: The presence of iodine atoms in (1S)-1-Phenylethyl 2,5-diiodobenzoate imparts unique reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions with biological targets.
属性
CAS 编号 |
918331-05-2 |
|---|---|
分子式 |
C15H12I2O2 |
分子量 |
478.06 g/mol |
IUPAC 名称 |
[(1S)-1-phenylethyl] 2,5-diiodobenzoate |
InChI |
InChI=1S/C15H12I2O2/c1-10(11-5-3-2-4-6-11)19-15(18)13-9-12(16)7-8-14(13)17/h2-10H,1H3/t10-/m0/s1 |
InChI 键 |
FAIQBBIBBATWCC-JTQLQIEISA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)OC(=O)C2=C(C=CC(=C2)I)I |
规范 SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=C(C=CC(=C2)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


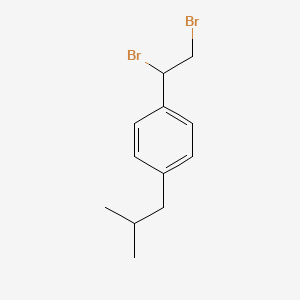
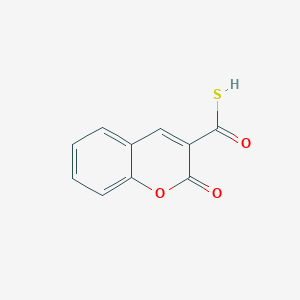
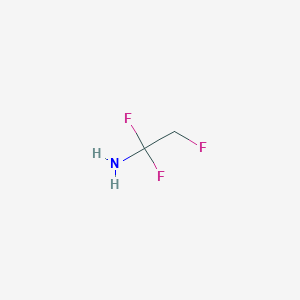
![5-Chloro-2-[(5-chloro-2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612979.png)
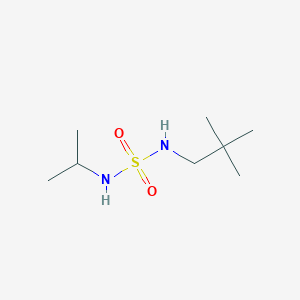
![2-{[4-(Benzenesulfonyl)phenyl]methyl}-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12613003.png)
![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)
![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)
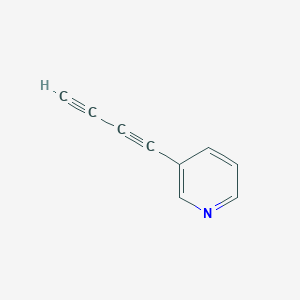
![N-Hydroxy-N'-{3-[methyl(phenyl)amino]propyl}urea](/img/structure/B12613028.png)

methanone](/img/structure/B12613042.png)
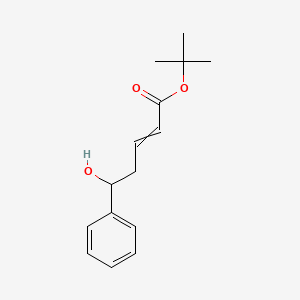
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
